(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol
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Overview
Description
(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a 1,4-diketone.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a nucleophilic substitution reaction where the benzo[d][1,3]dioxole group is introduced to the pyrrolidine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol: shares structural similarities with other pyrrolidine derivatives and benzo[d][1,3]dioxole-containing compounds.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Another compound with a benzo[d][1,3]dioxole moiety, used for its antioxidant properties.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both amino and hydroxyl groups on the pyrrolidine ring
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
(3R,4R)-4-(1,3-benzodioxol-5-ylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O3/c14-9-5-12-4-8(9)13-7-1-2-10-11(3-7)16-6-15-10/h1-3,8-9,12-14H,4-6H2/t8-,9-/m1/s1 |
InChI Key |
FYDOCODORZQJPN-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)NC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1C(C(CN1)O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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